An In-depth Technical Guide to tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The strategic introduction of a fluorine atom into the pyrrolidine ring can profoundly influence the physicochemical and pharmacological properties of parent molecules, making this compound a valuable intermediate in the design and synthesis of novel therapeutics. This document collates available data on its chemical structure, physical properties, spectral characteristics, and safety information. It also explores the broader context of fluorinated pyrrolidines in drug discovery and their potential applications.
Chemical and Physical Properties
tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is a synthetic organic compound featuring a pyrrolidinone core protected with a tert-butoxycarbonyl (Boc) group and substituted with a fluorine atom at the 3-position.[1] This structural arrangement offers a unique combination of features for chemical synthesis, including a modifiable ketone functionality and the potential for stereoselective transformations.
Table 1: General Chemical Properties [1]
| Property | Value |
| IUPAC Name | tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate |
| Molecular Formula | C₉H₁₄FNO₃ |
| Molecular Weight | 203.21 g/mol |
| CAS Number | 845894-03-3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(=O)C1)F |
| InChIKey | HPHVNLXMQXEDFX-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties [1]
| Property | Value |
| Topological Polar Surface Area | 46.6 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| XLogP3 | 0.8 |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is not widely published in peer-reviewed journals, general synthetic strategies for analogous N-Boc protected pyrrolidinones and fluorinated heterocyclic compounds can be inferred.
A plausible synthetic route could involve the following conceptual steps:
Caption: A conceptual workflow for the synthesis of the target compound.
General Experimental Considerations
The synthesis of fluorinated pyrrolidinones often involves multi-step sequences starting from commercially available pyrrolidine derivatives. The introduction of the Boc protecting group is a standard procedure, typically achieved by reacting the parent pyrrolidine with di-tert-butyl dicarbonate (Boc₂O). The subsequent introduction of the ketone and fluorine functionalities can be achieved through various methods, including oxidation of a corresponding alcohol and the use of electrophilic or nucleophilic fluorinating agents. The specific reagents and reaction conditions would need to be optimized to achieve the desired regioselectivity and stereoselectivity.
Characterization Data
Detailed experimental spectra (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate are not publicly available. However, based on the chemical structure, the following characteristic signals would be expected:
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¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.5 ppm), and multiplets for the pyrrolidine ring protons, with coupling patterns influenced by the fluorine atom.
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¹³C NMR: Resonances for the carbonyl carbon of the ketone, the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrrolidine ring. The carbon atom bonded to fluorine would exhibit a characteristic large one-bond C-F coupling constant.
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IR Spectroscopy: A strong absorption band corresponding to the ketone C=O stretching vibration (typically in the range of 1720-1740 cm⁻¹), and another strong band for the carbamate C=O stretch of the Boc group (around 1680-1700 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) would be observed at m/z corresponding to the molecular weight of the compound.
Reactivity and Stability
The reactivity of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is dictated by the functional groups present:
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Ketone: The ketone functionality can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination, and reactions with various nucleophiles at the alpha-position. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the carbonyl group.
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Boc-Protecting Group: The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the free amine, allowing for further functionalization at the nitrogen atom.
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C-F Bond: The carbon-fluorine bond is generally strong and stable, making the fluorine atom a robust substituent.
The compound should be stored in a cool, dry place, away from strong oxidizing agents and strong acids.
Role in Drug Discovery and Medicinal Chemistry
Fluorinated pyrrolidines are a class of compounds that have garnered significant attention in drug discovery.[2] The introduction of fluorine can modulate key drug-like properties such as:
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Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to an increased half-life of a drug molecule.
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Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its solubility, permeability, and distribution.
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Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.
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Conformation: The stereoelectronic effects of fluorine can influence the conformational preferences of the pyrrolidine ring, which can be crucial for optimal target engagement.[3]
tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate serves as a valuable building block for introducing a fluorinated pyrrolidinone scaffold into more complex molecules. The ketone functionality provides a handle for further chemical elaboration, while the Boc-protected nitrogen allows for its incorporation into peptide-like structures or other molecular frameworks. This makes it a desirable starting material for the synthesis of novel compounds with potential therapeutic applications in various disease areas.
Caption: The role of the title compound as a building block in drug discovery.
Safety and Handling
Based on the GHS classification for this compound, it is advised to handle it with care.[1] The following hazards have been identified:
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Skin Irritation: May cause skin irritation.
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Eye Irritation: May cause serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses with side-shields or goggles.
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Hand Protection: Compatible chemical-resistant gloves.
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Skin and Body Protection: Laboratory coat.
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Respiratory Protection: Use in a well-ventilated area or with a fume hood.
In case of contact, immediately flush the affected area with plenty of water. If irritation persists, seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, including the presence of a fluorine atom and a ketone functionality within a Boc-protected pyrrolidine ring, offer numerous possibilities for the synthesis of novel and potent bioactive molecules. While publicly available experimental data is limited, this guide provides a foundational understanding of its chemical properties and potential applications, underscoring its importance for researchers in the pharmaceutical sciences.
